molecular formula C11H11NO4 B1403618 Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1038478-70-4

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B1403618
CAS No.: 1038478-70-4
M. Wt: 221.21 g/mol
InChI Key: JZGBQEHYAMKOST-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the condensation of 2-aminophenol with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can be compared with other benzoxazine derivatives, such as:

This compound stands out due to its unique combination of structural features and versatile reactivity, making it a valuable compound in various fields of scientific research .

Properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGBQEHYAMKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

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